4-(4-Bromothiophen-2-yl)pyrrolidin-2-one
Description
Significance of Heterocyclic Architectures in Contemporary Organic Chemistry
Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure. longdom.org The most common heteroatoms are nitrogen, oxygen, and sulfur. ijnrd.org These structures are fundamental to the chemistry of life, forming the basis of essential biological molecules like DNA, RNA, vitamins, and hormones. In medicinal chemistry, heterocyclic rings are crucial structural components in the majority of pharmaceutical agents due to their ability to engage in a wide range of biological interactions. rroij.com
The presence of heteroatoms imparts unique electronic and steric properties, influencing reactivity, solubility, and the capacity for intermolecular interactions such as hydrogen bonding and π-π stacking. rroij.com This versatility allows medicinal chemists to design and synthesize molecules with fine-tuned pharmacological profiles, capable of interacting with specific biological targets like proteins and enzymes. rroij.com Consequently, heterocyclic chemistry is a cornerstone of drug discovery and development, with continuous research focused on creating novel therapeutic agents for a wide spectrum of diseases. ijnrd.org Beyond pharmaceuticals, these compounds are integral to agrochemicals, polymers, and functional materials. prezi.com
Overview of Pyrrolidinone Derivatives in Synthetic Methodologies
The pyrrolidinone ring, a five-membered lactam (a cyclic amide), is a prominent scaffold in organic synthesis and medicinal chemistry. acs.orgnih.gov It is considered a "privileged pharmacophore" because its structure is frequently found in a wide variety of pharmacologically active compounds. acs.orgnih.gov Pyrrolidinone derivatives are known to exhibit a diverse range of biological activities, including anti-bacterial, anti-cancer, and anti-diabetic properties. tandfonline.comtandfonline.com
The synthesis of functionalized pyrrolidinones is a major focus of synthetic methodology development. acs.org Traditional methods often involve the modification of readily available precursors like pyroglutamic acid. mdpi.com Modern synthetic strategies aim for greater efficiency and complexity, employing multicomponent reactions, cascade sequences, and catalytic radical cyclizations to construct these valuable scaffolds. acs.orgtandfonline.comrsc.org These advanced methods allow for the rapid assembly of densely functionalized pyrrolidinone cores from simple, commercially available starting materials, providing access to novel chemical space for drug discovery and other applications. acs.orgnih.gov
| Property | Description |
| Structure | Five-membered saturated ring containing a nitrogen atom adjacent to a carbonyl group. |
| Key Feature | Lactam functionality. |
| Significance | Privileged scaffold in medicinal chemistry. nih.gov |
| Biological Activities | Anti-cancer, anti-bacterial, anti-diabetic, anti-inflammatory. tandfonline.comtandfonline.comnih.gov |
| Synthetic Access | Cycloaddition reactions, multicomponent reactions, cascade cyclizations. tandfonline.comrsc.org |
Role of Thiophene (B33073) Scaffolds in Advanced Chemical Research
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. prezi.com This scaffold is a vital building block in both materials science and medicinal chemistry. prezi.comresearchgate.net The unique electronic properties of the thiophene ring make it an excellent component for organic electronic materials, including organic semiconductors, light-emitting diodes (OLEDs), and solar cells. researchgate.netmdpi.com Its structure allows for effective π-electron delocalization, which is crucial for charge transport in these applications. prezi.com
In the pharmaceutical industry, the thiophene ring is a bioisosteric replacement for the phenyl ring, meaning it can be substituted for a benzene (B151609) ring in a drug molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability and binding affinity. nih.gov Thiophene derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net Furthermore, functionalized thiophenes, particularly bromothiophenes, are key intermediates in cross-coupling reactions like the Suzuki-Miyaura and Stille reactions. nih.govnih.govresearchgate.net These powerful carbon-carbon bond-forming reactions use the bromine atom as a "handle" to attach other molecular fragments, enabling the synthesis of complex biaryl structures. nih.govjcu.edu.au
| Property | Description |
| Structure | Five-membered aromatic ring containing one sulfur atom. prezi.com |
| Key Feature | Aromatic, electron-rich system. mdpi.com |
| Significance | Building block for organic electronics and pharmaceuticals. researchgate.netresearchgate.net |
| Applications | Organic semiconductors, OLEDs, anticancer agents, anti-inflammatory drugs. nih.govresearchgate.net |
| Synthetic Utility | Key substrate in cross-coupling reactions (e.g., Suzuki, Stille). nih.govnih.gov |
Contextualizing 4-(4-Bromothiophen-2-yl)pyrrolidin-2-one within Complex Heterocyclic Synthesis
The compound This compound represents a strategic fusion of the two aforementioned heterocyclic scaffolds. This molecular architecture is not merely a combination of two rings but a bifunctional building block designed for advanced synthetic applications.
The pyrrolidinone portion of the molecule provides a core structure that is well-established in biologically active compounds. Its presence suggests a potential starting point for the development of new therapeutic agents. The nitrogen and carbonyl groups offer sites for further chemical modification, allowing for the exploration of structure-activity relationships.
Simultaneously, the 4-bromothiophene moiety serves as a versatile synthetic handle. The bromine atom, positioned on the thiophene ring, is primed for participation in palladium-catalyzed cross-coupling reactions. nih.gov This enables chemists to readily attach a wide variety of aryl, heteroaryl, or other organic fragments at this position. This capability is central to the modular synthesis of complex molecules, where different building blocks can be systematically combined to create libraries of compounds for screening in drug discovery or for developing new materials.
In essence, This compound is a valuable intermediate that bridges the worlds of medicinal chemistry and synthetic methodology. It provides a stable, biologically relevant core (the pyrrolidinone) appended with a reactive center (the bromothiophene) for constructing more elaborate and potentially functional molecular entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromothiophen-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-6-2-7(12-4-6)5-1-8(11)10-3-5/h2,4-5H,1,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWZSKJTLCGTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Bromothiophen 2 Yl Pyrrolidin 2 One
Retrosynthetic Analysis of the 4-(4-Bromothiophen-2-yl)pyrrolidin-2-one Skeleton
A retrosynthetic analysis of this compound suggests several key disconnections to identify potential starting materials. The primary bond cleavages to consider are within the pyrrolidinone ring and at the junction of the thiophene (B33073) and pyrrolidinone moieties.
One logical disconnection is the C-N bond of the lactam, leading back to a γ-amino acid precursor. This amino acid would already possess the 4-bromothiophen-2-yl substituent at the γ-position. Further disconnection of the C-C bond between the thiophene ring and the pyrrolidinone precursor simplifies the structure to a suitable thiophene derivative and a nitrogen-containing four-carbon chain.
Another strategic approach involves disconnecting the C4-C5 bond of the pyrrolidinone ring. This could lead to precursors suitable for radical cyclization or other carbon-carbon bond-forming reactions. The 4-bromothiophen-2-yl group could be introduced either before or after the formation of the pyrrolidinone ring.
Direct Synthesis Approaches to the Core this compound Structure
The direct synthesis of this compound can be approached through two main strategic phases: the formation of the pyrrolidinone ring and the introduction of the bromothiophene substituent.
Cyclization Strategies for Pyrrolidinone Ring Formation
The construction of the pyrrolidinone core is a critical step, with several established methodologies available.
Lactamization, the intramolecular condensation of a γ-amino acid to form a cyclic amide, is a fundamental and widely used method for synthesizing pyrrolidinones. This process typically involves the activation of the carboxylic acid group followed by nucleophilic attack by the amine.
A versatile one-pot nitro-Mannich/lactamization cascade has been developed for the direct synthesis of substituted pyrrolidin-2-ones, which can achieve high levels of diastereoselectivity. nih.gov
Table 1: Examples of Lactamization Precursors
| Precursor | Reagents and Conditions | Product |
|---|---|---|
| γ-Aminobutanoic acid derivative | Heat, acid or base catalyst | Pyrrolidin-2-one |
This table presents generalized examples of precursors for lactamization reactions.
Radical cyclizations offer a powerful method for constructing the pyrrolidinone ring system. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a double or triple bond. acs.org For the synthesis of 4-substituted pyrrolidinones, a common strategy involves the cyclization of an N-allyl-α-haloacetamide or a related substrate. diva-portal.org
Iminyl radical cyclizations, initiated by single-electron transfer, are another effective route to functionalized pyrrolines, which can then be converted to pyrrolidinones. nsf.gov These reactions can be promoted by microwave irradiation and allow for the introduction of various functional groups. nsf.gov
Table 2: Radical Cyclization Strategies for Pyrrolidinone Synthesis
| Substrate Type | Radical Initiator/Mediator | Key Features |
|---|---|---|
| N-alkenyl haloamides | Tin hydrides, silanes | 5-exo-trig cyclization is favored. |
| O-Phenyloximes tethered to alkenes | Microwave irradiation | Forms functionalized pyrrolines. nsf.gov |
This table provides an overview of different radical cyclization approaches to the pyrrolidinone core.
Transition metal-catalyzed reactions, particularly [2+2+2] cycloadditions, provide an efficient route to construct pyrrolidinone-based systems. rsc.orgresearchgate.net These reactions involve the coupling of unsaturated substrates, such as diynes and isocyanates, to form the heterocyclic ring in a single step with high atom economy. rsc.orgresearchgate.net Rhodium and Ruthenium complexes are often employed as catalysts in these transformations. rsc.org
Another powerful method is the [3+2] cycloaddition, which can be utilized for the synthesis of pyrrolidine-containing polycyclic compounds. mdpi.com
Table 3: Overview of Transition Metal-Catalyzed Cycloadditions
| Reaction Type | Catalysts | Substrates |
|---|---|---|
| [2+2+2] Cycloaddition | Rhodium, Ruthenium, Cobalt complexes rsc.orgresearchgate.net | Nitrogen-linked 1,6-diynes and isocyanates researchgate.net |
This table summarizes key aspects of transition metal-catalyzed cycloaddition reactions for pyrrolidinone synthesis.
Introduction of the 4-Bromothiophen-2-yl Moiety
The 4-bromothiophen-2-yl group can be introduced at various stages of the synthesis. One common approach is to start with a thiophene derivative that is already brominated. For example, 2,4-dibromothiophene (B1333396) can be selectively functionalized at the 2-position. Alternatively, thiophene can be brominated using reagents like N-bromosuccinimide (NBS) or pyridine (B92270) tribromide. google.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are highly effective for forming the carbon-carbon bond between the thiophene ring and the pyrrolidinone precursor. nih.gov For instance, a Suzuki coupling reaction could be employed between a boronic acid derivative of the pyrrolidinone and a brominated thiophene, or vice versa. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4-dibromothiophene |
| N-bromosuccinimide |
Cross-Coupling Reactions at the Pyrrolidinone C4 Position
The introduction of the 4-bromothiophen-2-yl moiety at the C4 position of a pyrrolidin-2-one ring can be effectively achieved through modern cross-coupling reactions. These methods typically involve the reaction of a 4-substituted pyrrolidin-2-one, such as a 4-halopyrrolidin-2-one or its triflate equivalent, with a suitable organometallic thiophene reagent.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction is a primary method for forming carbon-carbon bonds. wikipedia.org In this context, a 4-halopyrrolidin-2-one could be coupled with a thiophene-boronic acid or ester derivative. The general applicability and functional group tolerance of the Suzuki-Miyaura reaction make it an attractive option. libretexts.orgmdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base.
Negishi Coupling: The Negishi coupling provides an alternative palladium- or nickel-catalyzed method for C-C bond formation, utilizing an organozinc reagent. numberanalytics.comorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance under mild conditions. researchgate.net A potential route would involve the reaction of a 4-halopyrrolidin-2-one with a pre-formed (4-bromothiophen-2-yl)zinc halide.
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, variations of the Buchwald-Hartwig amination can be adapted for C-C bond formation, or more relevantly, for the synthesis of precursors. wikipedia.orgthieme-connect.deresearchgate.netresearchgate.net For instance, a thiophene derivative could be coupled with a precursor that is later converted into the pyrrolidinone ring.
| Coupling Reaction | Pyrrolidinone Precursor | Thiophene Reagent | Catalyst/Reagents | Key Features |
| Suzuki-Miyaura | 4-Halo-pyrrolidin-2-one | 4-Bromothiophene-2-boronic acid | Pd catalyst, Base | Mild conditions, high functional group tolerance. wikipedia.orglibretexts.org |
| Negishi | 4-Halo-pyrrolidin-2-one | (4-Bromothiophen-2-yl)zinc halide | Pd or Ni catalyst | High reactivity, mild conditions. numberanalytics.comresearchgate.net |
This table provides a conceptual overview of applying cross-coupling reactions for the synthesis of the target compound, as direct literature examples for this specific transformation are not prevalent.
Nucleophilic Substitution of Precursors
The formation of the C4-thiophene bond can also be envisioned through nucleophilic substitution reactions. This approach would involve a pyrrolidin-2-one derivative with a good leaving group at the C4 position, which is then displaced by a nucleophilic thiophene species.
A plausible strategy involves the use of a 4-mesyloxy- or 4-tosyloxypyrrolidin-2-one as the electrophile. The nucleophile would be a Grignard or organolithium reagent derived from 2,4-dibromothiophene, where the more reactive C2 position would selectively react. The use of Grignard reagents for addition to electrophiles is a fundamental transformation in organic synthesis. masterorganicchemistry.commasterorganicchemistry.com
Stepwise Assembly Strategies
Stepwise assembly offers a convergent approach where the thiophene and pyrrolidinone moieties are synthesized separately and then combined, or one is constructed upon the other.
Prior Synthesis of Bromothiophene Precursors
A key precursor for many synthetic routes is a functionalized 4-bromothiophene, such as 4-bromothiophene-2-carbaldehyde. This aldehyde can be synthesized and then elaborated to construct the pyrrolidinone ring. The synthesis of 4-bromothiophene-2-carbaldehyde has been reported and can serve as a crucial starting material. nih.govresearchgate.netsigmaaldrich.comnih.gov
Pyrrolidinone Ring Construction onto Thiophene Precursors
A common and effective strategy for constructing the pyrrolidinone ring involves starting with a thiophene-containing precursor and building the γ-lactam ring. One such method is the reductive amination of a carbonyl compound. For instance, a δ-nitroketone derived from 4-bromothiophene-2-carbaldehyde can undergo a cascade reaction involving hydrogenolysis of the nitro group, intramolecular reductive amination to form the pyrrolidinone ring, and subsequent lactamization. nih.govorganic-chemistry.orgresearchgate.netmdpi.com
Bromination Strategies for Thiophene Ring
In an alternative approach, the 4-(thiophen-2-yl)pyrrolidin-2-one (B1352734) core can be synthesized first, followed by the selective bromination of the thiophene ring at the 4-position. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of thiophenes. researchgate.netdntb.gov.uareddit.comresearchgate.netorganic-chemistry.org The reaction conditions, such as solvent and temperature, can be optimized to achieve high selectivity for the desired isomer. tandfonline.com The presence of the pyrrolidinone substituent at the 2-position of the thiophene ring will direct the bromination, and computational studies can help predict the regioselectivity of such reactions. dntb.gov.ua
| Brominating Agent | Substrate | Conditions | Selectivity |
| N-Bromosuccinimide (NBS) | 4-(Thiophen-2-yl)pyrrolidin-2-one | Acetic acid or Chloroform, Room Temperature | High regioselectivity for the 5-position, optimization needed for 4-position. researchgate.nettandfonline.com |
| Bromine in Acetic Acid | 4-(Thiophen-2-yl)pyrrolidin-2-one | Acetic acid | Can lead to over-bromination if not controlled. mdpi.com |
Stereoselective Synthetic Pathways
The development of stereoselective methods for the synthesis of γ-lactams is of significant interest, as the stereochemistry often dictates the biological activity. Asymmetric synthesis of 4-aryl-γ-lactams can be achieved through various catalytic methods.
Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecules. rsc.orgnih.govresearchgate.net Chiral thiourea (B124793) catalysts, for example, can be employed in Michael addition reactions of enals with nitro compounds, which can then be cyclized to form chiral γ-lactams. Another approach involves the iridium-catalyzed asymmetric hydrogenation of γ-hydroxy γ-lactams, which can be synthesized from succinimide (B58015) and a Grignard reagent derived from 4-bromothiophene. acs.org This method provides access to enantioenriched γ-lactams with high yields and enantioselectivities. nih.gov
| Stereoselective Method | Key Precursors | Catalyst/Reagent | Outcome |
| Organocatalytic Michael Addition/Cyclization | 4-Bromothiophene-2-carbaldehyde, Nitroalkane | Chiral Thiourea Catalyst | Enantioenriched this compound. rsc.orgresearchgate.net |
| Iridium-Catalyzed Asymmetric Hydrogenation | Racemic γ-hydroxy-γ-(4-bromothiophen-2-yl)-γ-lactam | Iridium-phosphoramidite complex | Enantioenriched this compound. acs.org |
Chiral Auxiliaries in Asymmetric Pyrrolidinone Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. For the synthesis of 4-substituted pyrrolidin-2-ones, oxazolidinones, as pioneered by Evans, are a prominent class of chiral auxiliaries. wikipedia.org
A plausible route to this compound using a chiral auxiliary could involve the conjugate addition of a nucleophile to an α,β-unsaturated system attached to the auxiliary. The bulky nature of the auxiliary would sterically hinder one face of the molecule, forcing the incoming group to attack from the less hindered face, thus establishing a specific stereochemistry at the 4-position. Subsequent cyclization and removal of the auxiliary would yield the desired enantiomerically enriched pyrrolidinone.
Table 1: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Key Features |
| Evans Oxazolidinones | Readily available in both enantiomeric forms, highly effective in directing aldol (B89426) and alkylation reactions. |
| Camphorsultam | Provides excellent stereocontrol in a variety of reactions, including Diels-Alder and conjugate additions. |
| (S)-(-)-1-Phenylethylamine | A versatile chiral amine used in the formation of chiral imines and enamines. |
These auxiliaries have demonstrated high levels of stereocontrol in the synthesis of various chiral building blocks and could be effectively applied to the synthesis of the target molecule. sigmaaldrich.com
Enantioselective Catalysis for this compound
Enantioselective catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. In this strategy, a chiral catalyst is used in substoichiometric amounts to generate a chiral product. Several catalytic methods are applicable to the synthesis of chiral pyrrolidines and pyrrolidinones.
One such method is the iridium-catalyzed reductive generation of azomethine ylides, followed by a [3+2] dipolar cycloaddition. chemrxiv.org This method allows for the construction of the pyrrolidine (B122466) ring with control over multiple stereocenters. Another powerful technique is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, which provides a direct route to functionalized pyrrolidines. nih.gov
For the synthesis of this compound, an enantioselective Michael addition of a suitable pronucleophile to an acrylic acid derivative, catalyzed by a chiral organocatalyst, could be envisioned. This would set the stereocenter at the 4-position, followed by cyclization to form the pyrrolidinone ring.
Table 2: Selected Enantioselective Catalytic Methods for Pyrrolidine Synthesis
| Catalytic Method | Catalyst Type | Key Features |
| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., derived from proline) | Establishes the C-4 stereocenter with high enantioselectivity. |
| Iridium-Catalyzed Reductive Azomethine Ylide Cycloaddition | Chiral Iridium Complex | Forms the pyrrolidine ring with control over multiple stereocenters. chemrxiv.org |
| Palladium-Catalyzed Asymmetric [3+2] Cycloaddition | Chiral Palladium-Phosphine Complex | Provides direct access to highly functionalized chiral pyrrolidines. nih.gov |
Diastereoselective Approaches
Diastereoselective reactions are employed when a molecule already contains a stereocenter, and the goal is to introduce a new stereocenter with a specific relationship to the existing one. While not directly applicable to the synthesis of a single enantiomer from an achiral starting material, these methods are crucial for constructing molecules with multiple stereocenters.
A notable diastereoselective method for pyrrolidine synthesis is the copper-promoted intramolecular aminooxygenation of alkenes. nih.gov This reaction can produce 2,5-cis-pyrrolidines with high diastereoselectivity. nih.gov Furthermore, [3+2] cycloaddition reactions between azomethine ylides and alkenes are powerful tools for the diastereoselective synthesis of densely substituted pyrrolidines, allowing for the simultaneous creation of up to four stereogenic centers. ua.esacs.org
In a hypothetical synthesis of a derivative of this compound with an additional substituent, these diastereoselective methods would be invaluable for controlling the relative stereochemistry of the substituents on the pyrrolidinone ring.
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. Key aspects include the use of non-hazardous solvents, catalytic reagents for improved atom economy, and energy efficiency.
Solvent-Free Methodologies
Solvent-free, or neat, reactions are highly desirable from a green chemistry perspective as they eliminate the environmental impact and cost associated with solvent use and disposal. Several studies have reported the synthesis of pyrrolidinone derivatives under solvent-free conditions. researchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with microwave assistance to accelerate the reaction rate. mdpi.com A multicomponent reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) under solvent-free grinding conditions has been shown to produce polysubstituted 2-pyrrolidinones in high yields. researchgate.net This approach could potentially be adapted for the synthesis of the target molecule, significantly reducing its environmental footprint.
Catalytic Approaches for Enhanced Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions because the catalyst is not consumed in the reaction. The enantioselective catalytic methods discussed in section 2.4.2 are excellent examples of atom-economical synthesis.
Furthermore, the development of cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, can significantly improve atom economy and reduce waste. Titanocene(III) catalysis has been used for the atom-economical functionalization of pyrrole (B145914) scaffolds, demonstrating the potential for developing highly efficient syntheses of pyrrolidine-containing molecules. morressier.com The use of simple and cost-effective alkaline earth bis(amide) precatalysts has also been shown to produce imidazolidine (B613845) and thiazolidine (B150603) derivatives with 100% atom efficiency in one-pot cascade reactions. nih.gov Such strategies, if applied to the synthesis of this compound, would represent a significant advancement in the sustainable production of this and related compounds.
Reactivity and Derivatization Studies of 4 4 Bromothiophen 2 Yl Pyrrolidin 2 One
Reactivity of the Bromine Atom on the Thiophene (B33073) Ring
The bromine atom at the 4-position of the thiophene ring in 4-(4-bromothiophen-2-yl)pyrrolidin-2-one is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily exploited through metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl and heteroaryl halides. The bromine atom on the thiophene ring of the title compound serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction would enable the introduction of various aryl or heteroaryl substituents at the 4-position of the thiophene ring. Based on studies of similar bromothiophene substrates, typical reaction conditions would involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., potassium carbonate or sodium carbonate), and a suitable solvent system like a mixture of dioxane and water. nih.gov
Hypothetical Suzuki-Miyaura Coupling Reaction
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 4-(4-Phenylthiophen-2-yl)pyrrolidin-2-one |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 4-(4-(4-Methoxyphenyl)thiophen-2-yl)pyrrolidin-2-one |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 4-(4-(Pyridin-3-yl)thiophen-2-yl)pyrrolidin-2-one |
This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on bromothiophenes.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Applying this to this compound would allow for the introduction of various alkynyl groups, which are valuable synthons for further transformations.
Potential Sonogashira Coupling Reaction Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 4-(4-(Phenylethynyl)thiophen-2-yl)pyrrolidin-2-one |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2/4) | CuI (5) | Diisopropylamine | Toluene | 4-(4-((Trimethylsilyl)ethynyl)thiophen-2-yl)pyrrolidin-2-one |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 4-(4-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)pyrrolidin-2-one |
This table is illustrative and based on general knowledge of Sonogashira reactions.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful for forming carbon-carbon bonds with alkyl, alkenyl, or aryl groups. For the derivatization of this compound, an alkylzinc reagent could be used to introduce an alkyl chain onto the thiophene ring.
Illustrative Negishi Coupling Reaction
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Product |
| 1 | Ethylzinc chloride | Pd(dppf)Cl₂ (3) | THF | 4-(4-Ethylthiophen-2-yl)pyrrolidin-2-one |
| 2 | Benzylzinc bromide | Pd₂(dba)₃/t-Bu₃P (2/4) | NMP | 4-(4-Benzylthiophen-2-yl)pyrrolidin-2-one |
This table is illustrative and based on general knowledge of Negishi reactions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction would allow for the introduction of a wide range of primary and secondary amines at the 4-position of the thiophene ring of this compound. The reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. nih.gov
Potential Buchwald-Hartwig Amination Reactions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Product |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 4-(4-(Morpholino)thiophen-2-yl)pyrrolidin-2-one |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 4-(4-(Phenylamino)thiophen-2-yl)pyrrolidin-2-one |
| 3 | Benzylamine | G3-XPhos (2) | - | LHMDS | THF | 4-(4-(Benzylamino)thiophen-2-yl)pyrrolidin-2-one |
This table is illustrative and based on general knowledge of Buchwald-Hartwig amination reactions.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiophenes
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur on an aryl halide, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
The thiophene ring in this compound lacks strong electron-withdrawing substituents. The pyrrolidin-2-one group is not sufficiently activating to facilitate a classical SNAr reaction under mild conditions. Therefore, direct displacement of the bromine atom by common nucleophiles is generally not expected to be a facile process. However, under forcing conditions (high temperatures and/or very strong nucleophiles), some level of substitution might be achievable, although competing side reactions would be likely. The reactivity of halogenated thiophenes in SNAr reactions is significantly lower than that of their benzene (B151609) analogues, and the presence of activating groups is crucial for reasonable reaction rates and yields.
Lithiation and Trapping Reactions
No studies detailing the lithiation and subsequent trapping of this compound have been reported. Theoretically, the molecule possesses several sites susceptible to lithiation. The acidic N-H proton of the lactam could be readily deprotonated by a strong base. Furthermore, the bromine atom on the thiophene ring presents a site for halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. This would generate a lithiated thiophene intermediate, which could then be quenched with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to install new functional groups at the 4-position of the thiophene ring. Another possibility is direct deprotonation (metalation) of the C5 proton on the thiophene ring, which is activated by the adjacent sulfur atom and bromine atom. The regioselectivity of these potential reactions would depend heavily on the specific base, solvent, and temperature conditions employed, none of which have been experimentally determined for this substrate.
Transformations at the Pyrrolidinone Ring
N-Alkylation and N-Acylation Reactions
There is no published research on the N-alkylation or N-acylation of this compound. Generally, the nitrogen atom of a pyrrolidin-2-one can be functionalized following deprotonation with a suitable base (e.g., sodium hydride) to form a lactam anion. This nucleophilic anion could then react with various electrophiles.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would yield N-alkylated derivatives.
N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) would produce N-acylated products.
The specific conditions and resulting yields for these transformations with this compound remain uninvestigated.
Functionalization at the α-Position of the Carbonyl
Functionalization at the α-position (C3) of the pyrrolidinone ring in this compound has not been described in the literature. This type of reaction typically involves the formation of an enolate by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate could then react with electrophiles to introduce substituents. For example, alkylation with alkyl halides or reaction with aldehydes (an aldol (B89426) reaction) would be plausible transformations. The viability and outcomes of such reactions for this specific molecule are unknown.
Ring-Opening and Rearrangement Reactions
No ring-opening or rearrangement reactions of this compound have been documented. Pyrrolidinone rings (γ-lactams) can undergo hydrolysis or aminolysis under harsh acidic, basic, or thermal conditions to yield the corresponding γ-amino acids or amides. However, the specific conditions required and the stability of the bromothiophene moiety under such conditions have not been studied for this compound. Similarly, no data exists on potential rearrangement pathways.
Electrophilic Aromatic Substitution on the Thiophene Ring
Competitive Reactivity Patterns
The structure of this compound contains three primary sites susceptible to chemical reaction: the carbon-bromine (C-Br) bond on the thiophene ring, the secondary amine (N-H) of the lactam, and the lactam carbonyl (C=O) group. The reactivity at each site is influenced by the reaction conditions and the nature of the reagents employed.
Reactivity of the C-Br Bond: The bromo-substituted thiophene ring is a classic substrate for transition-metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-H bonds of the thiophene ring under these conditions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at this position. acs.orgmdpi.com In the presence of a suitable palladium catalyst, phosphine ligand, and base, the C-Br bond will preferentially undergo oxidative addition, initiating the catalytic cycle. mdpi.com For instance, a Suzuki coupling with an arylboronic acid would be expected to proceed selectively at the C-Br bond without affecting the pyrrolidinone ring.
Reactivity of the Pyrrolidin-2-one Moiety: The lactam part of the molecule offers two main reactive sites:
N-H Acidity and Nucleophilicity: The hydrogen on the nitrogen atom is weakly acidic and can be removed by a strong base. chemicalbook.comatamanchemicals.com The resulting lactam anion is a potent nucleophile, capable of undergoing reactions like N-alkylation or N-acylation. chemicalbook.com
Carbonyl Group: The carbonyl group can be attacked by strong reducing agents or organometallic reagents. However, this typically requires harsher conditions compared to those needed for cross-coupling at the C-Br bond.
In a competitive scenario, the reaction pathway is dictated by the choice of reagents and catalysts. For example, under typical palladium-catalyzed cross-coupling conditions (which often use bases like carbonates or phosphates), the reaction will overwhelmingly favor the C-Br bond. Conversely, to target the N-H bond, one would typically employ a strong, non-nucleophilic base (like sodium hydride) in an aprotic solvent, followed by an electrophile (e.g., an alkyl halide). This functional group orthogonality allows for selective derivatization.
The following table illustrates the expected selectivity under different reaction conditions.
| Target Site | Reaction Type | Typical Reagents/Conditions | Expected Outcome |
| C-Br Bond | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Selective formation of a C-C bond at the thiophene ring. |
| C-Br Bond | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., XPhos), Strong Base (e.g., NaOtBu) | Selective formation of a C-N bond at the thiophene ring. |
| N-H Bond | N-Alkylation | Strong base (e.g., NaH), Alkyl halide (e.g., CH₃I) | Formation of an N-alkylated pyrrolidinone. |
| C=O Bond | Reduction | Strong reducing agent (e.g., LiAlH₄) | Reduction of the lactam to a pyrrolidine (B122466). |
This table is based on general principles of organic reactivity, as specific studies on this compound are not available.
Multi-Component Reactions Involving this compound
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net The utility of this compound in MCRs is largely hypothetical but can be inferred from the known reactivity of its constituent functional groups, particularly the lactam ring.
The direct participation of the intact this compound molecule in classic MCRs like the Ugi or Passerini reactions is not straightforward, as these reactions typically require an amine, a carbonyl compound, a carboxylic acid, and an isocyanide (for the Ugi reaction). nih.govwikipedia.org However, the pyrrolidinone moiety could potentially participate in MCRs in several ways:
As a Precursor to a Bifunctional Reactant: The lactam can be hydrolyzed under acidic or basic conditions to yield γ-amino-γ-(4-bromothiophen-2-yl)butyric acid. chemicalbook.com This resulting amino acid is a classic bifunctional component for the Ugi four-center, three-component reaction (U-4C-3CR). In such a reaction, the amino and carboxylic acid functionalities react with a carbonyl compound and an isocyanide to form complex acyclic peptides or to re-form a lactam ring of a different substitution pattern. acs.orgacs.org
In Ugi-type Reactions forming Lactams: Certain MCRs are specifically designed to synthesize lactams. For instance, an Ugi reaction using an amino acid, an aldehyde, and an isocyanide can lead to the formation of β- or γ-lactams. rsc.orgrsc.org While this compound itself would not be a starting material, its synthesis could potentially be achieved via an MCR strategy using a bromothiophene-substituted aldehyde or another appropriate building block.
The table below outlines a hypothetical involvement of a derivative of the title compound in an Ugi reaction.
| Reaction Type | Reactants | Potential Product Structure |
| Ugi 4-Center-3-Component Reaction | γ-amino-γ-(4-bromothiophen-2-yl)butyric acid, Aldehyde (R¹CHO), Isocyanide (R²NC) | Complex peptide-like structures containing the bromothiophenyl moiety. |
This table presents a hypothetical scenario, as no specific research detailing the use of this compound or its direct derivatives in MCRs has been reported in the reviewed literature.
The development of novel MCRs is an active area of research, and it is conceivable that this compound could serve as a scaffold in newly designed transformations, leveraging the reactivity of either the bromothiophene or the lactam ring. researchgate.nettandfonline.comnih.gov
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques
Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)
No published data are available.
Dynamic NMR for Conformational Analysis
No published data are available.
Solid-State NMR Applications
No published data are available.
X-ray Crystallographic Analysis for Absolute Configuration and Conformation
Single Crystal X-ray Diffraction Methodologies
No published crystal structure is available.
Analysis of Intermolecular Interactions and Crystal Packing
No crystallographic data are available for analysis.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The IR and Raman spectra of 4-(4-Bromothiophen-2-yl)pyrrolidin-2-one are expected to exhibit characteristic bands corresponding to the vibrations of the pyrrolidin-2-one ring and the 4-bromothiophen moiety.
The pyrrolidin-2-one (or γ-lactam) ring is characterized by a prominent carbonyl (C=O) stretching vibration, typically observed in the range of 1670-1700 cm⁻¹ in the IR spectrum. The exact position of this band can be influenced by hydrogen bonding. The N-H stretching vibration of the lactam is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the pyrrolidinone ring would be observed between 2850 and 3000 cm⁻¹.
The 4-bromothiophen group will also contribute distinct vibrational modes. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene (B33073) ring typically appear in the 1400-1550 cm⁻¹ region. The C-S stretching vibrations are generally weaker and can be found in the fingerprint region, often between 600 and 800 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹.
Raman spectroscopy provides complementary information. The aromatic ring vibrations of the thiophene moiety are often strong in the Raman spectrum. The C=O and C-Br stretches are also expected to be Raman active.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Lactam N-H | Stretching | 3200-3400 (broad) | 3200-3400 |
| Aromatic C-H | Stretching | >3000 | >3000 |
| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 |
| Lactam C=O | Stretching | 1670-1700 | 1670-1700 |
| Thiophene C=C | Stretching | 1400-1550 | 1400-1550 |
| Pyrrolidinone CH₂ | Bending | ~1460 | ~1460 |
| Lactam C-N | Stretching | 1250-1350 | 1250-1350 |
| Thiophene C-S | Stretching | 600-800 | 600-800 |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
|---|---|---|---|
| [M+H]⁺ | C₈H₉BrNOS⁺ | 245.9583 | 247.9562 |
| [M+Na]⁺ | C₈H₈BrNNaOS⁺ | 267.9402 | 269.9382 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted.
A common fragmentation pathway for pyrrolidinone-containing compounds is the cleavage of the lactam ring. This could involve the loss of CO (28 Da) or the entire pyrrolidinone ring system. Another likely fragmentation involves the cleavage of the bond between the thiophene and pyrrolidinone rings. The brominated thiophene cation would be a stable fragment due to the aromaticity of the thiophene ring. The presence of bromine would be evident in the isotopic pattern of the bromine-containing fragment ions.
Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Description |
|---|---|---|---|
| 246/248 ([M]⁺) | 218/220 | CO | Loss of carbon monoxide from the lactam ring. |
| 246/248 ([M]⁺) | 171/173 | C₄H₅NO | Cleavage of the bond between the rings, retaining the bromothiophene moiety. |
| 246/248 ([M]⁺) | 167 | Br | Loss of a bromine radical. |
| 246/248 ([M]⁺) | 84 | C₄H₂BrS | Cleavage of the bond between the rings, retaining the pyrrolidinone moiety. |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination (if applicable)
The structure of this compound contains a stereocenter at the C4 position of the pyrrolidin-2-one ring. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is the primary method for studying chiral molecules.
CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. These techniques can be used to determine the absolute configuration of the enantiomers and to quantify the enantiomeric excess in a sample.
The CD spectrum of this compound is expected to show Cotton effects corresponding to the electronic transitions of its chromophores. The lactam n→π* transition, typically a weak absorption in the UV spectrum, often gives a distinct Cotton effect in the CD spectrum. The π→π* transitions of the bromothiophene ring will also contribute to the CD spectrum. The signs and magnitudes of these Cotton effects are dependent on the stereochemistry at the chiral center. researchgate.netnih.gov
While specific experimental data for this compound is not available in the cited literature, the chiroptical properties can be predicted using computational methods or by comparison with structurally related chiral pyrrolidinone derivatives. researchgate.netnih.gov The determination of the absolute configuration would typically involve comparing the experimental CD spectrum with that calculated for a known configuration (e.g., (R) or (S)).
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. Calculations are typically performed using a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to model the molecule's geometry and electronic distribution. scispace.com
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO/LUMO)
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. frontiersin.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. scispace.com
For thiophene-containing compounds, the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO distribution can vary depending on the nature and position of substituents. mdpi.com In a molecule like 4-(4-Bromothiophen-2-yl)pyrrolidin-2-one, the bromine atom and the pyrrolidinone ring would influence the energies and spatial distribution of these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Model Thiophene Derivatives
| Compound (Illustrative) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | -6.73 | -3.14 | 3.59 | scispace.com |
| Thiophene Sulfonamide Derivative 3 | -7.31 | -2.66 | 4.65 | mdpi.com |
| Thiophene Sulfonamide Derivative 7 | -6.32 | -2.88 | 3.44 | mdpi.com |
Note: This table presents data for structurally related thiophene compounds to illustrate typical DFT calculation results, not for this compound itself.
Reactivity Descriptors (Electrophilicity Index, Chemical Hardness)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. frontiersin.org
Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap, η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to changes in its electron distribution. Hard molecules have a large energy gap, while soft molecules have a small gap. frontiersin.org
Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.
Electrophilicity Index (ω): Defined as ω = μ² / (2η). This index quantifies the ability of a species to accept electrons, classifying molecules as strong or marginal electrophiles. mdpi.com
These descriptors are invaluable for predicting how a molecule will interact with other reagents. For instance, a recent computational study investigated the nucleophilic aromatic substitution (SNAr) mechanism of various 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466), establishing linear correlations between experimental electrophilicity and calculated Parr electrophilicity (ω) and Gibbs free energy barriers. nih.gov
Table 2: Illustrative Calculated Reactivity Descriptors for Model Thiophene Derivatives
| Compound (Illustrative) | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) | Reference |
|---|---|---|---|---|
| 2-methoxy-3-(CN)-5-nitrothiophene | 2.13 | -5.11 | 6.14 | nih.gov |
| 2-methoxy-5-nitrothiophene (X=H) | 2.12 | -4.50 | 4.77 | nih.gov |
| 2,5-diformylthiophene | 1.97 | -5.11 | 6.65 | frontiersin.org |
Note: This table presents data for structurally related thiophene compounds to illustrate typical DFT calculation results, not for this compound itself.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
DFT calculations are widely used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts. wu.ac.th Comparing computed shifts with experimental data helps confirm molecular structures and analyze conformational isomers. researchgate.net For pyrrolidine derivatives, theoretical calculations have been used to study the relative proportions of different conformers in solution. researchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be computed from the optimized geometry. These theoretical frequencies are often scaled to correct for anharmonicity and basis set limitations, providing a predicted IR spectrum that can be compared with experimental results to assign vibrational modes. scispace.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. bhu.ac.in This analysis helps identify the nature of electronic transitions, such as n→π* or π→π*, within the molecule.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like pyrrolidines. By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, transition states, and determine the most favorable reaction pathways.
Transition State Characterization
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. Locating and characterizing these transient structures is a primary goal of computational reaction modeling. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation or cleavage). nih.govrsc.org
In the synthesis of substituted pyrrolidines, computational studies have been used to model the transition states of key steps like cycloadditions or cyclizations. acs.org For example, in the iridium-catalyzed [3+2] cycloaddition to form pyrrolidines, DFT computations elucidated the origin of regio- and diastereoselectivities by analyzing the strain and interaction energies in the various possible transition structures. acs.org These studies revealed a preference for highly asynchronous transition states. acs.org
Energy Profiles and Reaction Pathways
For example, a computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed a multi-step mechanism involving Michael addition, a Nef-type rearrangement, and a final cyclization. nih.govrsc.org The energy profile revealed that the proton transfer from the methylene (B1212753) to the nitro group was the rate-limiting step with a high energy barrier, while the final cyclization to form the pyrrolidine ring proceeded through a very low energy barrier once the necessary tautomer was formed. nih.govrsc.org Such detailed analyses are crucial for understanding reaction outcomes and optimizing synthetic conditions.
Table 3: Illustrative Calculated Energy Barriers for Key Steps in a Pyrrolidinedione Synthesis Mechanism
| Reaction Step (Illustrative) | Description | Calculated Energy Barrier (kJ mol-1) | Reference |
|---|---|---|---|
| Michael Addition | Addition of deprotonated nitromethane to coumarin | 21.7 | rsc.org |
| Oxygen Migration | Water-assisted Nef-type rearrangement | 142.4 | rsc.org |
| Cyclization | Formation of the pyrrolidine ring from a protonated intermediate | 11.9 | nih.gov |
Note: This table presents data for a model reaction involving the synthesis of a pyrrolidinedione derivative to illustrate the type of information gained from reaction pathway analysis, not for the synthesis of this compound itself.
Lack of Specific Computational Research on this compound Precludes Detailed Analysis
A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical chemistry studies specifically focused on the compound This compound . While computational methods are widely applied to related heterocyclic structures like pyrrolidinone and thiophene derivatives, specific research detailing the conformational analysis, solvent effects, and quantum chemical topology of this particular molecule appears to be unavailable in published scientific databases. Consequently, a detailed, data-driven article adhering to the requested structure cannot be generated at this time.
General computational studies on substituted pyrrolidines have explored their conformational landscapes, often identifying various low-energy conformers and the energetic barriers between them through techniques like molecular mechanics and dynamics simulations. researchgate.netnih.gov Similarly, the impact of different solvents on the conformational preferences and reactivity of such heterocyclic systems is a subject of computational investigation, highlighting how solvent polarity can influence the stability of different molecular shapes and transition states. nih.gov
Furthermore, Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (AIM) and the Electron Localization Function (ELF), are powerful tools for analyzing chemical bonding. semanticscholar.orgdntb.gov.ua These techniques are used to characterize the nature of covalent and non-covalent interactions within molecules by analyzing the topology of the electron density. semanticscholar.orgdntb.gov.ua Studies on various organic molecules, including heterocyclic compounds, have utilized QCT to provide deep insights into electronic structure and reactivity. semanticscholar.orgnih.gov
However, without specific application of these sophisticated computational tools to This compound , any discussion on its specific conformational landscape, the precise effects of solvents on its structure and reactivity, or a detailed analysis of its bonding characteristics would be purely speculative. The generation of scientifically accurate data tables and detailed research findings, as required, is contingent upon the existence of such dedicated studies.
A thorough search has not yielded any papers that provide molecular mechanics or dynamics simulation data for This compound , nor any that perform a QCT analysis on it. While research exists for compounds containing the 4-bromothiophene moiety or the pyrrolidinone ring, these findings cannot be directly extrapolated to the target compound with the scientific rigor required.
Therefore, until specific computational research on This compound is conducted and published, a detailed exposition on its computational and theoretical chemistry remains an area for future investigation.
Advanced Synthetic Applications of 4 4 Bromothiophen 2 Yl Pyrrolidin 2 One
A Potential Building Block for Complex Heterocyclic Systems
The structure of 4-(4-Bromothiophen-2-yl)pyrrolidin-2-one presents several reactive sites that could theoretically be exploited for the construction of more elaborate molecular architectures. The presence of the bromine atom on the thiophene (B33073) ring, the secondary amine of the pyrrolidinone, and the adjacent carbonyl group all offer potential handles for further chemical transformations.
Hypothetical Annulation Reactions to Form Fused Ring Systems
Annulation reactions, which involve the formation of a new ring onto an existing one, could be a promising avenue for derivatizing this compound. For instance, the bromine atom could serve as a precursor for organometallic intermediates, which could then participate in palladium-catalyzed cross-coupling reactions to build a new carbocyclic or heterocyclic ring fused to the thiophene. However, a thorough search of scientific databases reveals no specific examples of such annulation reactions being performed on this particular compound.
A Theoretical Scaffold for Diversity Generation
In the realm of drug discovery, the generation of molecular diversity from a common scaffold is a key strategy. The pyrrolidinone and bromothiophene moieties of the title compound could, in principle, be independently functionalized to create a library of related but structurally distinct molecules. For example, the secondary amine of the pyrrolidinone could be acylated, alkylated, or arylated, while the bromine atom on the thiophene could be substituted via various cross-coupling reactions. Despite this theoretical potential, there is currently no published research demonstrating the use of this compound in scaffold diversity generation.
Speculative Role in the Synthesis of Dendrimers and Polymeric Materials
The bifunctional nature of this compound suggests its potential as a monomeric unit for the synthesis of dendrimers and polymers. The reactive handles on both the thiophene and pyrrolidinone rings could theoretically allow for the step-wise growth of dendritic structures or the formation of long polymer chains. Thiophene-containing polymers are of particular interest for their electronic properties. Nevertheless, no studies have been found that utilize this specific compound for the synthesis of dendrimers or polymeric materials.
A Putative Precursor for Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to build large, organized structures. The pyrrolidinone ring, with its hydrogen bond donor and acceptor sites, and the thiophene ring, capable of π-π stacking, could potentially direct the self-assembly of this compound into well-defined supramolecular architectures. However, the scientific literature does not currently contain any reports on the use of this compound as a precursor for such assemblies.
Potential Non Clinical Applications and Materials Science Relevance
Use as Ligands in Catalysis
The presence of heteroatoms (sulfur, nitrogen, and oxygen) with lone pairs of electrons makes 4-(4-Bromothiophen-2-yl)pyrrolidin-2-one a potential candidate for use as a ligand in coordination chemistry and catalysis. researchgate.netresearchgate.net Thiophene (B33073) derivatives are known to coordinate with various transition metals to form catalytically active complexes. researchgate.netacs.org
A ligand is a molecule that binds to a central metal atom to form a coordination complex. In this compound, several atoms could potentially coordinate with a metal center:
The sulfur atom in the thiophene ring.
The carbonyl oxygen of the pyrrolidinone ring.
The nitrogen atom of the pyrrolidinone ring.
This molecule could act as a monodentate ligand (binding through one site) or potentially a bidentate ligand (binding through two sites, e.g., the sulfur and the carbonyl oxygen), forming a chelate ring that enhances the stability of the complex. The design of such complexes would involve reacting this compound with a suitable metal salt (e.g., of palladium, copper, zinc, or rhodium) in an appropriate solvent. rsc.orgacs.org The resulting metal-ligand complexes could exhibit unique structural and electronic properties, making them interesting for catalytic applications. researchgate.net
| Potential Coordination Site | Metal Type (Example) | Potential Complex Geometry |
| Sulfur (Thiophene) | Palladium(II), Platinum(II) | Square Planar |
| Oxygen (Carbonyl) | Zinc(II), Copper(II) | Tetrahedral, Square Planar |
| Nitrogen (Pyrrolidinone) | Rhodium(I), Ruthenium(II) | Square Planar, Octahedral |
| S, O (Bidentate) | Copper(II), Nickel(II) | Distorted Tetrahedral/Square Planar |
Metal complexes containing thiophene-based ligands have shown activity in a range of catalytic reactions. acs.org A complex formed with this compound could conceptually be explored for activity in reactions such as:
Cross-Coupling Reactions: Palladium complexes are widely used as catalysts for Suzuki, Heck, and Sonogashira reactions. A novel ligand could modulate the catalyst's activity, stability, and selectivity.
CO₂ Conversion: Zinc-based metal-organic frameworks (MOFs) with thiophene-functionalized ligands have been shown to catalyze the cycloaddition of CO₂ to epoxides. acs.org A discrete molecular complex with the target ligand could potentially exhibit similar reactivity.
Hydrosilylation: Rhodium complexes with pyrrolidone-based ligands have demonstrated high activity as catalysts for the hydrosilylation of olefins. researchgate.net
The exploration of catalytic activity would involve screening the newly synthesized metal complexes in these and other benchmark reactions, analyzing product yields and selectivity to determine the efficacy of the ligand.
Potential in Agrochemistry (conceptual, non-toxicological focus)
The pyrrolidinone and thiophene scaffolds are present in various biologically active molecules, including some with applications in agriculture. ccspublishing.org.cn While a toxicological profile is beyond the scope of this discussion, the structure of this compound suggests it could be investigated as a precursor for new agrochemicals, such as herbicides or plant growth regulators.
Pyrrolidine (B122466) and pyrrole (B145914) derivatives have been developed as herbicides. ccspublishing.org.cn For instance, some 3-arylpyrroles act as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) synthesis in weeds. The structural features of this compound, containing an aryl-like thiophene ring attached to a five-membered heterocyclic core, bear a conceptual resemblance to some known PPO inhibitors. Further chemical modification, for example by replacing the bromine atom with other functional groups, could lead to the development of compounds with potent and selective herbicidal activity. This remains a conceptual application that would require extensive synthesis and biological screening to validate.
Development of Chemical Probes (non-biological, e.g., fluorescent probes for chemical systems)
Extensive literature searches did not yield specific studies or detailed research findings on the application of this compound in the development of non-biological chemical probes, such as fluorescent probes for chemical systems. While the constituent moieties, bromothiophene and pyrrolidinone, are found in various functionally active molecules, including those with fluorescent properties, the specific compound itself has not been characterized for this purpose in the reviewed literature.
The development of fluorescent probes often relies on molecules with specific photophysical properties, such as high quantum yield, a significant Stokes shift, and sensitivity to environmental changes (e.g., polarity, ion concentration). Thiophene-containing compounds, in particular, are well-known building blocks for fluorescent materials and chemosensors due to their electron-rich nature and the ability to form extended π-conjugated systems. These systems are often the basis for fluorescence.
Similarly, the pyrrolidinone ring can influence the solubility and conformational flexibility of a molecule, which can, in turn, affect its photophysical properties. The bromine atom on the thiophene ring could potentially serve as a handle for further chemical modification through cross-coupling reactions to build more complex fluorescent sensor systems. It could also influence the photophysical properties through the heavy-atom effect, which might favor intersystem crossing and potentially lead to phosphorescence rather than fluorescence.
However, without experimental data on the absorption and emission spectra, fluorescence quantum yield, and lifetime for this compound, any discussion of its potential as a fluorescent probe remains speculative. There are no available data tables detailing its photophysical characteristics or its performance as a chemical probe in non-biological systems. Future research would be required to synthesize and characterize this compound to determine if it possesses suitable properties for such applications.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
Furthermore, the application of catalytic methods, particularly those employing earth-abundant metals, will be a key area of investigation. The development of robust catalysts for the key bond-forming reactions in the synthesis of the target molecule will be crucial for creating more sustainable and economically viable processes.
Exploration of Unconventional Reactivity Patterns
The presence of both a bromothiophene and a pyrrolidinone moiety in 4-(4-Bromothiophen-2-yl)pyrrolidin-2-one suggests a rich and underexplored reactivity profile. Future research should aim to uncover and harness unconventional reactivity patterns of this molecule. This could involve investigating the reactivity of the C-Br bond on the thiophene (B33073) ring in various cross-coupling reactions to introduce a wide range of functional groups.
Additionally, the pyrrolidinone ring offers multiple sites for functionalization. Research into selective C-H activation at different positions on the pyrrolidinone ring could open up new avenues for creating a diverse library of derivatives with unique properties. The interplay between the electronic properties of the bromothiophene ring and the reactivity of the pyrrolidinone core is another area ripe for investigation.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the synthesis and screening of derivatives of this compound, the integration of flow chemistry and automated synthesis platforms will be essential. researchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and easier scalability. researchgate.netnih.gov The development of continuous-flow processes for the key synthetic steps will enable the rapid and efficient production of a library of analogs. nih.govmdpi.com
Automated synthesis platforms, guided by machine learning algorithms, could be employed to optimize reaction conditions in real-time and to explore a vast chemical space for the discovery of derivatives with desired properties. researchgate.net This high-throughput approach will be instrumental in unlocking the full potential of the this compound scaffold. rsc.org
Advanced Characterization of Transient Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound will require the use of advanced characterization techniques. Future research should focus on the detection and characterization of transient intermediates, which are often key to understanding reaction pathways and selectivity.
Techniques such as time-resolved spectroscopy could be employed to study the kinetics of fast reactions and to identify short-lived species. researchgate.net The combination of experimental data with computational modeling will provide a comprehensive picture of the reaction landscape, enabling the rational design of more efficient and selective synthetic methods.
Computational Design of Functional Derivatives
Computational chemistry will play a pivotal role in guiding the design of functional derivatives of this compound. Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives. researchgate.net This in-silico approach allows for the pre-screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis.
Molecular modeling can also be used to explore the potential interactions of these derivatives with biological targets or to predict their material properties. This computational-driven design process will significantly accelerate the discovery of new applications for this class of compounds.
Expanding Non-Clinical Material Science Applications
While the biological potential of thiophene and pyrrolidinone derivatives is an active area of research, the non-clinical applications of this compound in material science remain largely unexplored. nih.govresearchgate.net The unique electronic and structural features of this compound make it an attractive candidate for the development of novel organic materials.
Future research could focus on incorporating this scaffold into polymers or small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the bromine atom provides a handle for further functionalization, allowing for the fine-tuning of the material's electronic and optical properties. The investigation of its self-assembly properties and its potential use in the creation of functional supramolecular structures is another promising avenue for future research.
Q & A
Q. Basic (Analytical Techniques)
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromothiophene protons at δ 6.8–7.2 ppm; pyrrolidinone carbonyl at ~175 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D conformation. Key parameters: R-factor <0.05, hydrogen bonding networks, and thermal displacement ellipsoids .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 256.03 for C₈H₇BrNOS) .
How can data contradictions in crystallographic analysis be resolved, particularly regarding ring puckering?
Q. Advanced (Data Analysis)
- Puckering Coordinates : Apply Cremer-Pople parameters (e.g., amplitude , phase ) to quantify non-planarity of the pyrrolidinone ring. Software like ORTEP-3 visualizes deviations from the mean plane .
- Refinement Strategies : Use SHELXL to model disorder or thermal motion. For conflicting bond lengths/angles, cross-validate with DFT calculations (B3LYP/6-31G*) .
- Case Study : In a 2025 study, discrepancies in Br–S bond distances (1.85 vs. 1.89 Å) were resolved by refining occupancy factors and verifying with neutron diffraction data .
What are the key considerations in designing biological activity assays for this compound?
Q. Advanced (Experimental Design)
- Target Selection : Prioritize bromothiophene’s electrophilic character for kinase or protease inhibition assays (e.g., EGFR, COX-2) .
- Assay Conditions : Use PBS buffer (pH 7.4) for solubility; DMSO stock solutions (<1% v/v) to avoid cytotoxicity. Include positive controls (e.g., staurosporine for kinase assays) .
- Data Interpretation : Address false positives via counter-screens (e.g., luciferase interference assays) and validate dose-response curves (IC₅₀ <10 µM considered potent) .
What are the solubility and stability profiles of this compound under varying conditions?
Q. Basic (Physicochemical Properties)
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO; >50 mg/mL), poorly in water (<0.1 mg/mL). Solubility enhancers (e.g., β-cyclodextrin) improve bioavailability .
- Stability : Stable at −20°C (desiccated) for >6 months. Degrades under UV light (t₁/₂ ~48 hours), necessitating amber vials for storage .
How does the bromothiophene substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced (Mechanistic Insights)
- Electrophilicity : The bromine atom acts as a leaving group, enabling SNAr reactions with amines or thiols. Kinetic studies show rate acceleration in DMF vs. THF due to polarity .
- Steric Effects : The thiophene ring’s planarity reduces steric hindrance, favoring para-substitution over meta (yield ratio ~3:1) .
- Catalytic Systems : CuI/1,10-phenanthroline enhances Ullmann coupling efficiency (TOF ~15 h⁻¹) with aryl boronic acids .
What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
Q. Advanced (In Silico Modeling)
- ADMET Prediction : Use SwissADME for bioavailability (TPSA ~45 Ų, LogP ~2.1) and CYP450 inhibition profiles .
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ΔG < −8 kcal/mol indicates strong binding) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability in lipid bilayers (RMSD <2 Å acceptable) .
How can synthetic byproducts be identified and minimized during scale-up?
Q. Advanced (Process Chemistry)
- Byproduct Analysis : LC-MS monitors impurities (e.g., dehalogenated byproducts at m/z 178.05). Adjust stoichiometry (1.2:1 aryl halide:boronic acid) to suppress side reactions .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >100 g batches, achieving >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
